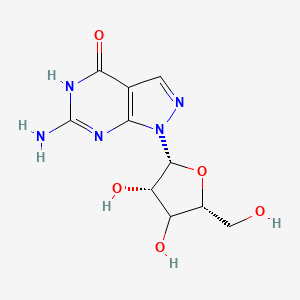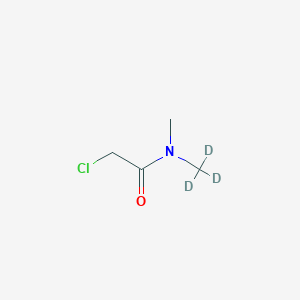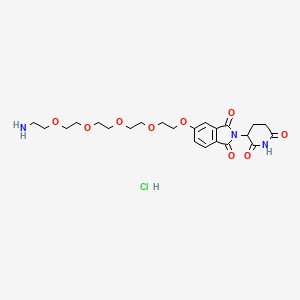
Nhe3-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nhe3-IN-3 is a compound that targets the sodium/hydrogen exchanger isoform 3 (NHE3), which is a critical protein involved in sodium and hydrogen ion transport across cell membranes. NHE3 is predominantly expressed in the intestines and kidneys, where it plays a vital role in sodium absorption and hydrogen ion secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nhe3-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Nhe3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Nhe3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion exchange mechanisms and develop new chemical synthesis methods.
Biology: Helps in understanding the physiological roles of NHE3 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions like hypertension and inflammatory bowel disease.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Nhe3-IN-3 exerts its effects by inhibiting the activity of NHE3, thereby reducing sodium absorption and hydrogen ion secretion. This inhibition disrupts the ion balance across cell membranes, leading to various physiological effects. The molecular targets and pathways involved include the sodium/hydrogen exchange pathway and related signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Tenapanor: Another NHE3 inhibitor used to treat conditions like irritable bowel syndrome.
S3226: A specific inhibitor of NHE3 used in research to study its physiological functions.
Uniqueness of Nhe3-IN-3
Its ability to modulate ion exchange processes makes it a valuable tool for studying and treating various physiological conditions .
Properties
Molecular Formula |
C16H16Cl2N2O2S |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20/h2-7,14H,8-9H2,1H3,(H2,19,21,22) |
InChI Key |
UNNPAFDYRLETBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)





![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)

